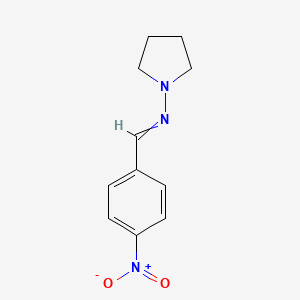
1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group and a complex side chain containing additional chloro and nitroso functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to form chlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Side Chain: The side chain can be synthesized through a series of reactions, including the chlorination of 3-methyl-2-butanol to form 3-chloro-3-methyl-2-butanol, followed by nitrosation to introduce the nitroso group.
Coupling Reaction: The final step involves the coupling of chlorobenzene with the synthesized side chain under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the side chain or the benzene ring is oxidized to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: The primary product is the corresponding amine derivative.
Oxidation Products: Oxidized derivatives of the side chain or the benzene ring.
科学的研究の応用
1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene involves its interaction with molecular targets through its functional groups. The chloro and nitroso groups can participate in various chemical interactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Nucleophilic Attack: The nitroso group can act as an electrophile, allowing nucleophiles to attack and form new bonds.
Redox Reactions: The compound can participate in redox reactions, where it either donates or accepts electrons.
類似化合物との比較
1-Chloro-4-methylbenzene:
1-Chloro-3-methoxybenzene:
1-Chloro-4-(chloromethyl)benzene: This compound has a chloromethyl group instead of the more complex side chain.
Uniqueness: 1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene is unique due to its combination of chloro and nitroso functionalities, which impart distinct chemical reactivity and potential applications. The presence of the nitroso group, in particular, allows for unique interactions and reactions not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
58876-97-4 |
|---|---|
分子式 |
C11H13Cl2NO2 |
分子量 |
262.13 g/mol |
IUPAC名 |
1-chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,13)10(14-15)7-16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3 |
InChIキー |
VQGYBJXLUCIMAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(COC1=CC=C(C=C1)Cl)N=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)


![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)







![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)


